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Compound of Interest

Compound Name: 5-Aminopentan-1-ol

Cat. No.: B144490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-
aminopentan-1-ol, a bifunctional aliphatic amino alcohol. The information contained herein is

intended to support research and development activities where the precise solid-state

conformation and intermolecular interactions of this molecule are of interest.

Introduction
5-Aminopentan-1-ol (C₅H₁₃NO) is a versatile chemical intermediate with applications as a

linker molecule in medicinal chemistry, a monomer for the synthesis of biodegradable

polymers, and in carbon dioxide capture technologies.[1][2] Its structural simplicity, possessing

both a primary amine and a primary hydroxyl group, allows for a variety of chemical

modifications.[2] Understanding its three-dimensional structure and packing in the crystalline

state is crucial for predicting its physical properties, reactivity, and potential interactions in

various applications.

This guide details the crystallographic parameters of 5-aminopentan-1-ol, outlines the

experimental procedures for its structure determination, and illustrates the key intermolecular

interactions that govern its crystal packing.
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The crystal structure of 5-aminopentan-1-ol was determined by Betz, Gerber, and

Schalekamp in 2011.[3] The compound crystallizes in the orthorhombic space group Pccn. The

key crystallographic data and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 5-
Aminopentan-1-ol

Parameter Value

Empirical Formula C₅H₁₃NO

Formula Weight 103.16 g/mol

Temperature 100 K

Wavelength 0.71073 Å (Mo Kα)

Crystal System Orthorhombic

Space Group Pccn

Unit Cell Dimensions

a 10.0973 (2) Å

b 17.4145 (4) Å

c 7.0564 (1) Å

α 90°

β 90°

γ 90°

Volume 1240.79 (4) Å³

Z 8

Calculated Density 1.105 Mg/m³

Absorption Coefficient 0.08 mm⁻¹

F(000) 456

Crystal Size 0.57 x 0.54 x 0.51 mm
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Data sourced from Betz et al. (2011).[3]

Table 2: Data Collection and Refinement Statistics
Parameter Value

Diffractometer Bruker APEXII CCD

Theta range for data collection 2.5 to 28.3°

Index ranges -13<=h<=13, -23<=k<=23, -9<=l<=9

Reflections collected 10385

Independent reflections 1530 [R(int) = 0.030]

Completeness to theta = 25.00° 99.9 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1530 / 0 / 76

Goodness-of-fit on F² 1.06

Final R indices [I>2sigma(I)] R1 = 0.032, wR2 = 0.089

R indices (all data) R1 = 0.035, wR2 = 0.091

Largest diff. peak and hole 0.38 and -0.18 e.Å⁻³

Data sourced from Betz et al. (2011).[3]

Molecular and Crystal Structure
In the crystalline state, the 5-aminopentan-1-ol molecule adopts a nearly planar conformation,

with the exception of the hydroxyl group.[3] The non-hydrogen atoms of the carbon chain and

the nitrogen atom are essentially coplanar.

The most significant feature of the crystal structure is the extensive network of intermolecular

hydrogen bonds. The amino and hydroxyl groups act as both hydrogen bond donors and

acceptors, leading to a three-dimensional network that connects adjacent molecules.[3]

Specifically, O—H···N and N—H···O hydrogen bonds are observed, creating a robust

supramolecular assembly.[3]
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Caption: Intermolecular Hydrogen Bonding in 5-Aminopentan-1-ol Crystal.

Experimental Protocols
General Crystallization Workflow for Small Organic
Molecules
While the specific crystallization procedure for the sample in the cited study is not detailed, a

general workflow for obtaining single crystals of a small organic molecule like 5-aminopentan-
1-ol is presented below.
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Caption: Generalized Workflow for Crystallization of 5-Aminopentan-1-ol.

X-ray Diffraction Data Collection and Structure Solution
The following protocol is based on the information provided by Betz et al. (2011).[3]
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Crystal Mounting: A suitable single crystal of 5-aminopentan-1-ol was selected and

mounted on a goniometer head.

Data Collection: X-ray diffraction data were collected at 100 K using a Bruker APEXII CCD

area-detector diffractometer equipped with a graphite monochromator and Mo Kα radiation.

Data Processing: The collected diffraction images were processed using the SAINT software

package for integration of the reflection intensities and cell refinement.

Structure Solution and Refinement: The crystal structure was solved using direct methods

with the SIR97 program and refined by full-matrix least-squares on F² using SHELXL97. All

non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a

mixture of independent and constrained refinement.
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Caption: Experimental Workflow for Crystal Structure Determination.

Relevance in Drug Development and Research
While 5-aminopentan-1-ol itself is not an active pharmaceutical ingredient, its structural

features make it a valuable component in drug design and development. As a linker, it can be

used to connect a pharmacophore to a carrier molecule or to another functional group to

modulate properties such as solubility, stability, and bioavailability. The well-defined geometry
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and hydrogen bonding capabilities revealed by its crystal structure can inform the design of

these linker strategies.

Furthermore, in materials science, the understanding of its crystal packing is essential for the

rational design of novel polymers with desired physical and biodegradable properties.

Conclusion
The crystal structure of 5-aminopentan-1-ol has been well-characterized, revealing an

orthorhombic crystal system with an extensive three-dimensional hydrogen-bonding network.

This detailed structural information is fundamental for its application in various scientific and

industrial fields, including medicinal chemistry and materials science. The provided data and

experimental workflows serve as a valuable resource for researchers working with this versatile

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b144490?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

